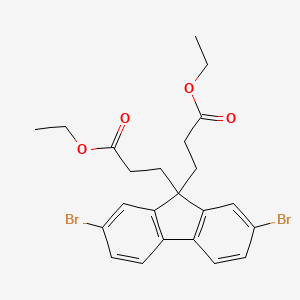![molecular formula C16H16ClN5O3S B2594897 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 1005293-60-6](/img/structure/B2594897.png)
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are known for their diverse biological activities and are often used in the development of new drugs .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization Studies on compounds with structural similarities emphasize the importance of chloroacetamide and pyrazolo[3,4-d]pyrimidine moieties in synthesizing novel organic compounds. For instance, chloroacetamides, including alachlor and metazachlor, are noted for their selective herbicidal activity, demonstrating the utility of chloroacetamide derivatives in agricultural chemistry (Weisshaar & Böger, 1989). Similarly, research on pyrazolo[3,4-d]pyrimidine derivatives has explored their synthesis and in vitro cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial and Anticancer Applications Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating significant anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Moreover, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with evaluations of their antitumor activity against human breast adenocarcinoma cell lines, suggesting a path for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Radioligand Development for Imaging In the context of diagnostic imaging, the synthesis of selective radioligands for imaging translocator proteins with PET has been explored, indicating the relevance of pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools (Dollé et al., 2008).
Antimicrobial Activity The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been investigated, showing that these compounds exhibit significant antimicrobial properties, which could be beneficial in designing new antimicrobial drugs (Bondock et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-25-7-6-18-13(23)9-26-16-20-14-12(15(24)21-16)8-19-22(14)11-4-2-10(17)3-5-11/h2-5,8H,6-7,9H2,1H3,(H,18,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIAVHMFKROIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-Fluoro-1H-indol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2594816.png)
![2-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2594817.png)
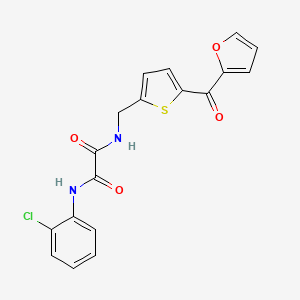
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
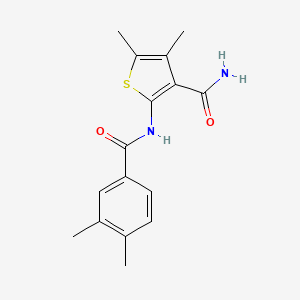
![6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2594827.png)
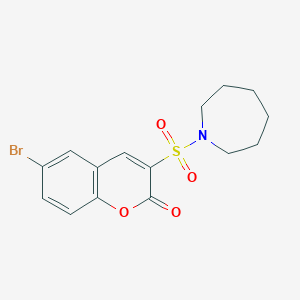
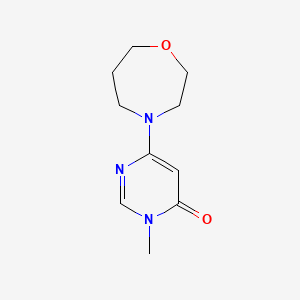


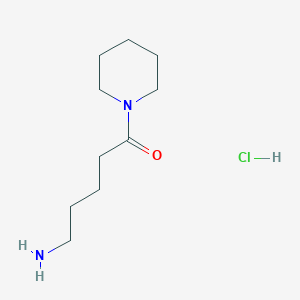
![4-iodo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2594836.png)
